molecular formula C10H9FN2O3 B2599705 2-Amino-3-(3-cyano-2-fluoro-4-hydroxyphenyl)propanoic acid CAS No. 2228095-10-9

2-Amino-3-(3-cyano-2-fluoro-4-hydroxyphenyl)propanoic acid

Cat. No.: B2599705
CAS No.: 2228095-10-9
M. Wt: 224.191
InChI Key: UEXAMVGOPJRRHC-UHFFFAOYSA-N
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Description

2-Amino-3-(3-cyano-2-fluoro-4-hydroxyphenyl)propanoic acid is an organic compound with the molecular formula C10H9FN2O3. It is a derivative of phenylalanine, featuring a cyano group, a fluorine atom, and a hydroxyl group on the aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(3-cyano-2-fluoro-4-hydroxyphenyl)propanoic acid typically involves multi-step organic reactions. One common method starts with the nitration of a suitable precursor, followed by reduction and subsequent functional group transformations to introduce the cyano, fluoro, and hydroxyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(3-cyano-2-fluoro-4-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Amino-3-(3-cyano-2-fluoro-4-hydroxyphenyl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-(3-cyano-2-fluoro-4-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets. The cyano and fluorine groups can enhance binding affinity to certain enzymes or receptors, modulating their activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the cyano, fluoro, and hydroxyl groups in 2-Amino-3-(3-cyano-2-fluoro-4-hydroxyphenyl)propanoic acid makes it unique compared to its analogs. These functional groups can significantly influence its chemical reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications .

Biological Activity

2-Amino-3-(3-cyano-2-fluoro-4-hydroxyphenyl)propanoic acid, also known by its chemical name and CAS number 1888653-28-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

  • Molecular Formula : C10H9FN2O3
  • Molecular Weight : 224.19 g/mol
  • CAS Number : 1888653-28-8

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits moderate to good antimicrobial properties against various pathogens, including bacteria and viruses .
  • Antitumor Effects : Research indicates that the compound may have antitumor activity, potentially through mechanisms involving apoptosis and cell cycle regulation. It has been shown to influence pathways such as MAPK/ERK and PI3K/Akt/mTOR, which are critical in cancer progression .
  • Neuroprotective Properties : The compound has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases. It may modulate neuronal signaling pathways and reduce oxidative stress, contributing to its protective role .
  • Anti-inflammatory Effects : Evidence suggests that it may reduce inflammation by modulating immune responses and inhibiting pro-inflammatory cytokines .

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes involved in metabolic pathways and cell signaling, which may contribute to its antitumor and anti-inflammatory effects .
  • Modulation of Cell Signaling Pathways : It interacts with key signaling pathways such as NF-κB, JAK/STAT, and others that regulate cell proliferation and survival .

Case Studies

Several case studies have highlighted the compound's potential applications:

  • Cancer Research : A study demonstrated that this compound significantly reduced tumor growth in xenograft models by inducing apoptosis in cancer cells while sparing normal cells .
  • Neuroprotection : In a model of Alzheimer's disease, the compound was found to improve cognitive function and reduce amyloid plaque formation, suggesting a protective role against neurodegeneration .

Comparative Data Table

Activity TypeObserved EffectReference
AntimicrobialModerate activity against pathogens
AntitumorInduces apoptosis
NeuroprotectiveImproves cognitive function
Anti-inflammatoryReduces cytokine levels

Properties

IUPAC Name

2-amino-3-(3-cyano-2-fluoro-4-hydroxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O3/c11-9-5(3-7(13)10(15)16)1-2-8(14)6(9)4-12/h1-2,7,14H,3,13H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEXAMVGOPJRRHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CC(C(=O)O)N)F)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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